4-(4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
4-(4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that plays a crucial role in cell division . Tubulin forms the microtubules, which are essential for the formation of the mitotic spindle during cell division .
Mode of Action
The compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and thereby inhibiting cell division . This leads to cell cycle arrest in the G2/M phase and eventually to apoptosis of cancer cells .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptosis pathways . By inhibiting microtubule polymerization, the compound disrupts the normal progression of the cell cycle, leading to arrest in the G2/M phase . This disruption triggers the intrinsic pathway of apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . This makes the compound a potential anticancer agent, particularly against cancers where rapid cell division is a characteristic feature .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)18-15-13(8-16-18)12(7-14(20)17-15)10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZINRTVVYOWOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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